1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a 4-fluorophenylmethyl group and a carboxylic acid group, making it a valuable scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cell . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme that enhance its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the metabolism of fatty acids, leading to changes in lipid levels within the cell. Additionally, it may affect the production of reactive oxygen species, thereby influencing oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and pyrrole-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Synthetic Route: The 4-fluorobenzyl bromide is reacted with pyrrole-3-carboxylic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.
1-[(4-nitrophenyl)methyl]-1H-pyrrole-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZLMYGFPMRTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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